(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(furan-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-18(4-1-13-6-8-21-11-13)19-7-5-15(10-19)14-2-3-16-17(9-14)23-12-22-16/h1-4,6,8-9,11,15H,5,7,10,12H2/b4-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZXYYVLTITKHL-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a benzo[d][1,3]dioxole derivative in the presence of a pyrrolidine moiety. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
Characterization and Stability
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NMR Analysis :
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HRMS : Confirm molecular formula (e.g., [M+H]⁺ for analogous compounds at 221–302 m/z) .
Reaction Conditions and Yields
Table 1: Yield and Conditions for Analogous Compounds
Challenges and Considerations
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Regioselectivity : Control of substitution patterns in the benzodioxole and furan rings may require directing groups or catalysts .
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Stereochemical Control : Enaminone geometry (E/Z) is critical, often achieved via steric directing or kinetic control .
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Functional Group Compatibility : Oxidizing/reducing conditions must avoid degradation of sensitive moieties (e.g., furan) .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The benzo[d][1,3]dioxole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can modulate signaling pathways involved in cancer progression.
Case Study:
A study published in Cancer Research demonstrated that compounds containing the benzo[d][1,3]dioxole structure inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to increased apoptosis rates .
Neuroprotective Effects
The pyrrolidine ring has been associated with neuroprotective effects. Compounds similar to (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one have shown promise in protecting neuronal cells from oxidative stress and neuroinflammation.
Case Study:
In a study focusing on neurodegenerative diseases, a related compound was found to reduce neuronal cell death induced by oxidative stress in vitro. The mechanism involved the modulation of reactive oxygen species and inflammatory cytokines .
Antimicrobial Properties
The furan moiety contributes to the antimicrobial activity of the compound. Research has indicated that furan-containing compounds possess significant antibacterial and antifungal properties.
Case Study:
A publication in Journal of Medicinal Chemistry reported that a furan derivative exhibited potent activity against several strains of bacteria, including resistant strains. This suggests that this compound may also exhibit similar properties .
Modulation of Enzyme Activity
The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways related to disease processes.
Interaction with Receptors
Studies suggest that this compound could interact with various receptors, influencing cellular signaling and gene expression.
Oxidative Stress Reduction
By scavenging free radicals and reducing oxidative stress, the compound may contribute to cellular protection and longevity.
Mechanism of Action
The mechanism of action of (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Structural Analog 1: (E)-1-(2-Aminophenyl)-3-(Benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
- Key Features: Replaces the pyrrolidine and furan-3-yl groups with a 2-aminophenyl substituent. Retains the benzo[d][1,3]dioxol-enone core.
- Impact of Substituents: The 2-aminophenyl group introduces a primary amine, enhancing hydrogen-bond donor capacity compared to the tertiary amine in the target compound. Structural activity relationship (SAR) studies suggest that electron-donating groups (e.g., -NH₂) on the aromatic ring improve binding affinity in certain biological assays .
Structural Analog 2: (E)-3-(1,3-Benzodioxol-5-yl)-1-(3-Nitrophenyl)prop-2-en-1-one
- Key Features :
- Substitutes the pyrrolidine and furan-3-yl with a 3-nitrophenyl group.
Structural Analog 3: (E)-3-(4-(Dimethylamino)phenyl)-1-(Furan-2-yl)prop-2-en-1-one
- Key Features: Replaces the benzo[d][1,3]dioxol-pyrrolidine moiety with a 4-(dimethylamino)phenyl group. Retains a furan substituent but at the 2-position instead of 3.
- Impact of Substituents: The dimethylamino group enhances solubility in polar solvents due to its strong electron-donating nature. Furan-2-yl vs. furan-3-yl alters steric and electronic interactions; furan-3-yl may offer distinct π-stacking geometries .
Structural Analog 4: (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(Piperidin-1-yl)prop-2-en-1-one
- Key Features :
- Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).
- The tertiary amine in piperidine has a higher pKa (~11) compared to pyrrolidine (~9.8), altering protonation state under physiological conditions .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Electron-donating groups (e.g., -NMe₂ in ) increase enone reactivity toward nucleophiles, while electron-withdrawing groups (e.g., -NO₂ in ) stabilize the conjugated system.
- Solubility and Bioavailability : The pyrrolidine ring in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., ). Piperidine analogs () may exhibit lower solubility due to higher hydrophobicity.
- Biological Interactions : The furan-3-yl group’s orientation may optimize π-π stacking in hydrophobic binding pockets compared to furan-2-yl (). SAR studies () highlight the importance of substituent positioning on activity.
Biological Activity
(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzo[d][1,3]dioxole ring : Known for its role in enhancing biological activity.
- Pyrrolidine moiety : Often associated with various pharmacological effects.
- Furan group : Contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows for:
- Covalent bonding with target proteins, potentially modulating their activity.
- Inhibition of key enzymes involved in disease pathways, which can lead to therapeutic effects.
Antioxidant Activity
Research indicates that derivatives of compounds containing benzo[d][1,3]dioxole and furan structures often exhibit significant antioxidant properties. These properties are crucial for reducing oxidative stress in cells, which is linked to various diseases.
Anticancer Potential
Case studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.003 | Induces apoptosis via caspase pathways |
| A549 | 0.72 | EGFR inhibition |
These results suggest that the compound may serve as a lead in developing anticancer therapies targeting specific pathways involved in tumor growth and proliferation.
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds, highlighting their bioactivity:
- Synthesis Techniques : Multi-step organic reactions are commonly employed to synthesize derivatives of the core structure. Techniques include nucleophilic substitution and coupling reactions under controlled conditions to ensure high yields .
- In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxicity and mechanism of action of these compounds against different cancer cell lines .
Study 1: Anticancer Activity Evaluation
A study conducted on a series of similar compounds demonstrated significant anticancer activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The study reported IC50 values indicating potent cytotoxic effects, suggesting that modifications to the core structure can enhance activity .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of derivatives containing the benzo[d][1,3]dioxole moiety. The results indicated that these compounds effectively reduced lipid peroxidation, showcasing their potential as protective agents against oxidative damage .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one?
- Methodology :
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Step 1 : Synthesize the pyrrolidine intermediate via nucleophilic substitution between 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine and a suitable acyl chloride.
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Step 2 : Form the α,β-unsaturated ketone via Claisen-Schmidt condensation using furan-3-carbaldehyde under basic conditions (e.g., NaOH/EtOH, 0–5°C) to favor the E-isomer .
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Critical Parameters :
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Control reaction temperature (<60°C) to prevent retro-aldol decomposition.
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Use anhydrous solvents (e.g., THF) to avoid hydrolysis of intermediates.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity, confirmed by HPLC .
Reaction Step Reagents/Conditions Yield (%) Reference Pyrrolidine Synthesis 3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine + acyl chloride, DCM, RT 78–82 Claisen-Schmidt Condensation NaOH/EtOH, 0–5°C, 12 h 65–70
Q. How is the stereochemistry of the α,β-unsaturated ketone confirmed?
- Spectroscopic Methods :
- X-ray Crystallography : Definitive confirmation via C=C bond length (1.34 Å) and torsion angles (>170°) .
- ¹H NMR : Trans-coupling constant (J = 15–16 Hz) between vinylic protons.
- NOESY : Absence of cross-peaks between vinylic and pyrrolidine protons supports E-configuration .
Advanced Research Questions
Q. How can computational modeling predict reactivity and electronic properties?
- Approaches :
- DFT Calculations : B3LYP/6-311G(d,p) level to determine HOMO-LUMO gaps (ΔE ≈ 4.2 eV) and Fukui indices, identifying electrophilic sites at the enone β-carbon .
- MD Simulations : AMBER force field trajectories (100 ns) show pyrrolidine ring stability (RMSD <1.5 Å), explaining resistance to ring-opening reactions.
Q. How to address contradictions in reported bioactivity data?
- Root Causes :
- Purity variations (e.g., residual solvents in HPLC vs. column-purified samples).
- Assay conditions (e.g., incubation temperature, medium composition).
- Solutions :
- Standardization : Use CLSI guidelines for antimicrobial assays (e.g., Mueller-Hinton II medium, 35°C) .
- Purity Verification : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons) and HRMS (mass error <5 ppm) .
Structural and Stability Analysis
Q. What factors influence the compound’s stability in biological assays?
- Key Findings :
- Photodegradation : 25% degradation in clear glass vials (4°C/30 days) vs. <5% in amber vials (-20°C/argon) .
- Hydrolysis : Half-life of 72 hours in PBS (pH 7.4, 40°C) due to enone reactivity.
Data Analysis and Optimization
Q. How to optimize reaction yields for scale-up synthesis?
- Design of Experiments (DoE) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
